2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate

nucleoside transporter hENT1 cellular uptake

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate, commonly designated cladribine monohydrate (2-CdA, 2-chloro-2′-deoxyadenosine), is a synthetic purine nucleoside analog of deoxyadenosine. It is characterized by a chlorine substitution at the purine 2-position, conferring resistance to adenosine deaminase (ADA)-mediated degradation, and exists as a white, non-hygroscopic crystalline powder with a defined powder X-ray diffraction (PXRD) pattern featuring a characteristic peak at approximately 26.1° ± 0.2° 2θ (Form I).

Molecular Formula C20H26Cl2N10O9
Molecular Weight 621.4 g/mol
Cat. No. B13828927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
Molecular FormulaC20H26Cl2N10O9
Molecular Weight621.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O
InChIInChI=1S/2C10H12ClN5O4.H2O/c2*11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2*2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2
InChIKeyWRURCFOLSGPTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cladribine Monohydrate (2-Chloro-2′-deoxyadenosine Hydrate): Purine Nucleoside Analog Procurement Reference


2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate, commonly designated cladribine monohydrate (2-CdA, 2-chloro-2′-deoxyadenosine), is a synthetic purine nucleoside analog of deoxyadenosine [1]. It is characterized by a chlorine substitution at the purine 2-position, conferring resistance to adenosine deaminase (ADA)-mediated degradation, and exists as a white, non-hygroscopic crystalline powder with a defined powder X-ray diffraction (PXRD) pattern featuring a characteristic peak at approximately 26.1° ± 0.2° 2θ (Form I) [2]. With a molecular weight of 285.69 g/mol (anhydrous basis) and CAS number 4291-63-8, the compound is sparingly soluble in water but soluble in DMSO and DMF, and is stable for at least 2 years when stored at +4°C .

Why 2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate Cannot Be Casually Replaced by Other Purine Nucleoside Analogs


Purine nucleoside analogs — including fludarabine, clofarabine, pentostatin, and cytarabine — share a superficial structural resemblance but diverge profoundly in their transport efficiency, intracellular activation requirements, DNA incorporation consequences, and susceptibility to resistance mechanisms [1]. Cladribine monohydrate is distinguished by its resistance to adenosine deaminase and its unique ability to act as a transcriptional antagonist via disruption of TATA box-binding protein (TBP) interactions, a mechanism not shared by fludarabine or clofarabine [2]. Furthermore, the compound's non-hygroscopic crystalline monohydrate form provides defined physical handling and stability characteristics that directly impact formulation development and long-term storage, unlike the anhydrous or amorphous forms of certain in-class analogs [3]. These pharmacodynamic and solid-state differences mean that substitution without comparative validation risks unpredictable efficacy, altered toxicity profiles, and formulation failure.

Quantitative Differentiation Evidence for 2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate Against Comparator Nucleoside Analogs


hENT1 Transport Efficiency: Cladribine Outperforms Clofarabine and Fludarabine

In a direct head-to-head comparison using recombinant human equilibrative nucleoside transporter 1 (hENT1) produced in Xenopus laevis oocytes and Saccharomyces cerevisiae yeast expression systems, cladribine (Cl-dAdo) demonstrated the highest efficiency of inward transport among the three clinically established purine nucleoside analogs. Clofarabine (Cl-F-ara-A) showed the greatest intracellular accumulation during short (5-min) exposures, but cladribine's superior transport rate via the ubiquitously expressed hENT1 protein indicates more efficient cellular entry at the transporter level [1]. Affinity studies with recombinant transporters produced in yeast further revealed that hENT1, hENT2, and hCNT3 all had higher binding affinities for clofarabine than for either cladribine or fludarabine; however, cladribine's higher transport efficiency on hENT1 — the predominant nucleoside transporter in many human tissues — is a critical differential parameter for cellular uptake kinetics [1].

nucleoside transporter hENT1 cellular uptake pharmacokinetics

Human Bone Marrow CFU-GM Toxicity: Cladribine Is 72-Fold More Potent Than Fludarabine

In a cross-study comparative analysis of bone marrow toxicity using colony-forming unit granulocyte-macrophage (CFU-GM) assays, cladribine exhibited substantially greater potency against human hematopoietic progenitors than fludarabine. The IC90 (concentration producing 90% inhibition of colony formation) for cladribine against human CFU-GM was 0.11 µM, compared to 8 µM for fludarabine — a 72.7-fold difference [1]. For mouse CFU-GM, the IC90 values were 0.93 µM for cladribine and >30 µM for fludarabine, yielding mouse-to-human differentials of 8.5-fold for cladribine versus >3.8-fold for fludarabine [1]. These data indicate that cladribine not only is more potent on human bone marrow progenitors but also displays a larger species differential, which is an important consideration when translating preclinical murine toxicity data to clinical expectations.

myelosuppression CFU-GM bone marrow toxicity IC90

Phase III Randomized Trial: Cladribine Plus Cyclophosphamide Demonstrates Equivalent Complete Response Rate to Fludarabine Plus Cyclophosphamide in Frontline CLL

In the PALG-CLL3 randomized phase III trial (N=423; 395 evaluable), previously untreated progressive chronic lymphocytic leukemia (CLL) patients received either cladribine at 0.12 mg/kg plus cyclophosphamide at 250 mg/m² (CC arm) or fludarabine at 25 mg/m² plus cyclophosphamide at 250 mg/m² (FC arm) intravenously for 3 days every 28 days, up to 6 cycles [1]. The complete response (CR) rate was 47% in the CC arm vs 46% in the FC arm (P = 0.25), and the overall response rate (ORR) was 88% vs 82% (P = 0.11). Median progression-free survival was 2.34 years for CC vs 2.27 years for FC (P = 0.51), with comparable overall survival and grade 3/4 toxicity profiles [1]. This head-to-head study establishes cladribine-based therapy as an equally effective and safe alternative to the widely adopted fludarabine-based regimen, providing procurement-grade evidence for interchangeability from an efficacy standpoint.

chronic lymphocytic leukemia phase III complete response clinical equivalence

Activity in Cytarabine-Resistant AML: Cladribine Retains Efficacy Where Standard Therapy Fails

In an in vitro cross-resistance study evaluating leukemic cells from 170 AML patients using a bioluminescence assay, cladribine (at a clinically relevant concentration of 50 nmol/L) demonstrated high or intermediate cytotoxic effect in 54% (24/45) of samples that were highly resistant to cytarabine (Ara-C) [1]. Fludarabine (at 2 µmol/L) showed comparable activity in 52% of these Ara-C-resistant samples. The cytotoxic effects of cladribine and fludarabine were strongly correlated (r = 0.82, P < 0.001), yet incomplete cross-resistance with cytarabine was observed for both agents. Cladribine also correlated moderately with cytarabine activity (r = 0.49, P = 0.0002), but notably, there was an absence of correlation between either cladribine or fludarabine and daunorubicin (0.2 µmol/L), indicating distinct resistance mechanisms [1]. These data position cladribine as a mechanistically non-redundant agent for AML samples where Ara-C-based regimens have failed.

cytarabine resistance AML cross-resistance salvage therapy

Transcriptional Antagonism: Cladribine Disrupts RNA Polymerase II Transcription Via TBP Sequestration — A Mechanism Unique Among Purine Analogs

Unlike fludarabine and clofarabine, which primarily act through DNA chain termination and ribonucleotide reductase inhibition, cladribine possesses a mechanistically distinct secondary mode of action: transcriptional antagonism. In vitro transcription assays demonstrated that site-specific incorporation of 2-chlorodeoxyadenosine monophosphate (CldAMP) into the TATA box element of the adenovirus major late promoter reduced RNA polymerase II-dependent transcription by approximately 35% compared to unmodified control templates [1]. Time-course studies revealed that transcript production on CldAMP-substituted templates reached a plateau after 20 minutes, whereas control substrates showed linear transcript accumulation [1]. Gel-shift assays confirmed that CldAMP substitution disrupted binding of human TATA box-binding protein (TBP) to consensus TATA sequences, effectively trapping or sequestering TBP and preventing its recycling for additional rounds of transcription initiation [1]. This transcriptional antagonism represents a unique pharmacodynamic feature not reported for any other clinically used purine nucleoside analog.

transcriptional antagonism TATA box-binding protein RNA polymerase II mechanism of action

Non-Hygroscopic Crystalline Monohydrate Form Provides Defined Solid-State Handling Advantage Over Amorphous and Anhydrous Forms

Cladribine monohydrate exists as a white, non-hygroscopic crystalline powder, as confirmed by patent documentation describing the physical form used in oral and parenteral formulations [1]. The crystalline Form I is characterized by a powder X-ray diffraction (PXRD) pattern with a principal peak at 26.1° ± 0.2° 2θ, with additional characteristic peaks at 10.4°, 11.1°, 15.8°, 16.2°, 23.5°, 28.5°, 31.4°, and 33.0° ± 0.2° 2θ [2]. In contrast, amorphous cladribine exhibits a diffuse halo PXRD pattern lacking these sharp diffractions [2]. The non-hygroscopic nature of the crystalline monohydrate eliminates moisture uptake during handling and storage — a critical quality attribute not universally shared across purine nucleoside analogs, some of which (e.g., fludarabine phosphate) require stringent desiccation [1]. The defined PXRD fingerprint also provides a robust identity and batch-consistency verification method for QC release, which is particularly relevant for GLP/GMP-compliant procurement.

crystalline form non-hygroscopic PXRD formulation stability

High-Impact Application Scenarios for 2-(6-Amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate Based on Quantitative Differentiation Evidence


hENT1-Dependent Cellular Uptake Studies and Transporter Pharmacology

Investigators studying nucleoside transporter pharmacology or screening compounds whose activity depends on hENT1-mediated cellular entry should select cladribine monohydrate as the probe substrate of choice. Among the three major clinical purine analogs, cladribine exhibits the highest transport efficiency via hENT1, the predominant equilibrative nucleoside transporter in human tissues [1]. This property enables robust intracellular delivery in hENT1-expressing cell models and provides a positive control substrate for transporter inhibition or knockout validation experiments. Procurement of high-purity cladribine monohydrate (≥98% by HPLC, PXRD-verified crystalline Form I) ensures reproducible transport kinetics and eliminates confounding effects from amorphous or hygroscopic degradation products [2].

Myelosuppression Modeling and Bone Marrow Toxicity Comparative Studies

Cladribine monohydrate's 72.7-fold greater potency against human CFU-GM progenitors (IC90 0.11 µM) compared to fludarabine (IC90 8 µM) [1] makes it the preferred agent for dose-response studies of chemotherapy-induced myelosuppression. Researchers designing ex vivo bone marrow toxicity assays or humanized mouse models of hematopoietic injury should use cladribine at sub-micromolar concentrations, rather than the micromolar ranges required for fludarabine, to recapitulate clinically relevant myelosuppressive effects. The large species differential (8.5-fold mouse-to-human) also permits calibrated cross-species dosing for translational pharmacology studies.

Cytarabine-Resistant AML Salvage Pathway Investigation

For laboratories focused on chemoresistance mechanisms in acute myeloid leukemia, cladribine monohydrate is an essential tool compound. Its demonstrated activity in 54% of highly Ara-C-resistant clinical AML samples [1] — with only moderate cross-resistance — enables functional dissection of resistance pathways that are not overcome by cytarabine or fludarabine. Sourcing cladribine monohydrate with batch-specific PXRD and HPLC certificates ensures reproducible cytotoxicity readouts across independent experiments examining salvage therapy strategies or resistance biomarker validation [2].

Transcription-Coupled DNA Damage and TBP Biology Research

Cladribine monohydrate is uniquely positioned as the only clinically approved purine nucleoside analog that functions as an intrinsic transcriptional antagonist through TATA box-binding protein (TBP) disruption [1]. The quantitative demonstration that CldAMP-substituted promoter templates reduce RNA polymerase II transcription by ~35% and sequester TBP from additional rounds of transcription initiation [1] makes this compound indispensable for studies of transcription-coupled nucleotide excision repair, promoter element biology, and DNA damage responses at regulatory sequences. No other in-class analog (fludarabine, clofarabine, pentostatin) has been demonstrated to share this mechanism.

Quote Request

Request a Quote for 2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.